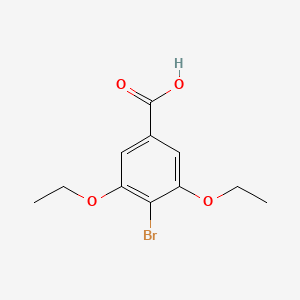

4-Bromo-3,5-diethoxybenzoic acid

Description

BenchChem offers high-quality 4-Bromo-3,5-diethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-diethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13BrO4 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

4-bromo-3,5-diethoxybenzoic acid |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-8-5-7(11(13)14)6-9(10(8)12)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

JNTZLNJZDRKPSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1Br)OCC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4-Bromo-3,5-diethoxybenzoic acid from 4-bromo-3,5-dihydroxybenzoic acid

Executive Summary & Chemical Significance

The functionalization of highly substituted benzoic acids is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-bromo-3,5-diethoxybenzoic acid serves as a critical building block, leveraging its bromine atom as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and its ethoxy groups for precise steric and electronic tuning.

Synthesizing this target directly from 4-bromo-3,5-dihydroxybenzoic acid presents a classic chemoselectivity challenge. This technical guide outlines a highly efficient, self-validating two-step synthetic strategy: exhaustive ethylation followed by selective saponification .

Mechanistic Rationale and Chemoselectivity

When functionalizing 4-bromo-3,5-dihydroxybenzoic acid, a process chemist must account for three acidic protons: one carboxylic acid proton (pKa ~4) and two phenolic protons (pKa ~9–10).

A common pitfall is attempting a selective O-alkylation of the phenols using exactly 2.0 equivalents of base and alkylating agent. Because the carboxylic acid is significantly more acidic, the carboxylate anion forms first. In polar aprotic solvents like N,N-Dimethylformamide (DMF), this carboxylate is highly nucleophilic and will aggressively compete with the phenoxides for the electrophile. This inevitably leads to an intractable mixture of mono-, di-, and tri-alkylated species.

To bypass this thermodynamic hurdle, the industry-standard approach employs exhaustive alkylation ()[1]. By using an excess of both base (K₂CO₃) and ethylating agent (ethyl iodide), all three acidic sites are fully ethylated to yield the intermediate ethyl 4-bromo-3,5-diethoxybenzoate. The ester is then selectively cleaved via alkaline hydrolysis to regenerate the free carboxylic acid ()[2].

Mechanistic rationale: Exhaustive alkylation vs. selective O-alkylation.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications for a 10-Gram Scale Synthesis

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4-Bromo-3,5-dihydroxybenzoic acid | 233.01 | 1.0 | 10.0 g | Starting Material |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 23.7 g | Base |

| Ethyl Iodide (EtI) | 155.97 | 4.0 | 13.8 mL | Alkylating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 100 mL | Reaction Solvent |

| Ethyl 4-bromo-3,5-diethoxybenzoate | 317.18 | 1.0 | ~13.6 g | Intermediate |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | 5.4 g | Hydrolysis Base |

| THF / H₂O | - | Solvent | 90 mL / 30 mL | Biphasic Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | Excess | to pH ~2 | Acidifying Agent |

| 4-Bromo-3,5-diethoxybenzoic acid | 289.12 | Target | ~11.5 g | Final Product |

Step-by-Step Experimental Methodologies

As a self-validating system, this protocol utilizes phase-separation and pH-dependent solubility to drive purification, eliminating the need for labor-intensive column chromatography.

Step 1: Exhaustive Ethylation (Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate)

Causality Check: Potassium carbonate is chosen over stronger bases (like NaH) to prevent unwanted side reactions or solvent degradation. DMF ensures the complete solvation of the intermediate potassium salts, maximizing nucleophilicity.

-

Reaction Setup: Charge a flame-dried round-bottom flask with 4-bromo-3,5-dihydroxybenzoic acid (10.0 g, 42.9 mmol) and anhydrous DMF (100 mL) under an inert nitrogen atmosphere.

-

Deprotonation: Add potassium carbonate (23.7 g, 171.6 mmol, 4.0 eq) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the tri-potassium salt. The mixture will darken significantly.

-

Alkylation: Add ethyl iodide (13.8 mL, 171.6 mmol, 4.0 eq) dropwise via syringe over 15 minutes to control the mild exotherm.

-

Heating: Elevate the temperature to 60°C and stir for 6 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 3:1); the highly polar starting material will completely convert to a high-Rf spot.

-

Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

-

Washing: Wash the combined organic layers with water (2 × 100 mL) to remove residual DMF, followed by brine (100 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-3,5-diethoxybenzoate as a pale yellow oil/solid. This intermediate is typically pure enough (>95%) to use directly in the next step.

Step 2: Selective Saponification (Synthesis of 4-Bromo-3,5-diethoxybenzoic Acid)

Causality Check: Lithium hydroxide is preferred over sodium hydroxide due to the higher solubility of lithium carboxylate salts in the THF/water mixture, preventing premature precipitation and ensuring complete conversion.

-

Solvation: Dissolve the crude ethyl 4-bromo-3,5-diethoxybenzoate (~13.6 g, 42.9 mmol) in THF (90 mL).

-

Base Addition: Prepare a solution of LiOH·H₂O (5.4 g, 128.7 mmol, 3.0 eq) in distilled water (30 mL) and add it to the THF solution.

-

Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 3–4 hours. The mixture will gradually become homogeneous as the ester is cleaved into the water-soluble lithium carboxylate.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. (Crucial: Do not evaporate to dryness).

-

Acidification (The Self-Validating Step): Dilute the remaining aqueous layer with 50 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. A thick white precipitate of the target carboxylic acid will form immediately.

-

Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 × 30 mL) to remove inorganic salts, and dry in a vacuum oven at 45°C overnight. Yield is typically >90% over two steps.

Two-step synthetic workflow for 4-bromo-3,5-diethoxybenzoic acid.

Process Safety & Scalability Considerations

Ethyl iodide is a volatile alkylating agent. Proper ventilation and quenching of excess electrophile (e.g., with aqueous ethanolamine) before disposal is critical. For larger-scale industrial applications, diethyl sulfate is frequently employed as a more cost-effective ethylating agent ()[3], though it requires rigorous destruction protocols for the unreacted sulfate.

References

- Therapeutic aryl-amido-aryl compounds and their use. US Patent 9447028B2. Google Patents.

- Urea compound for antagonizing LPA1 receptor. AU Patent App. 2020323429A1. Google Patents.

- 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase. EP Patent 0530166A2. Google Patents.

Sources

- 1. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 2. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]

- 3. EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase - Google Patents [patents.google.com]

Physicochemical Profiling of 4-Bromo-3,5-diethoxybenzoic Acid: A Technical Guide

Topic: Physicochemical Properties of 4-Bromo-3,5-diethoxybenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a specialized halogenated aromatic intermediate used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (specifically LPA1 antagonists) and nuclear receptors (RAR

This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and analytical characterization to support its application in medicinal chemistry.[1]

Molecular Architecture & Structural Analysis

The molecule is built upon a benzoic acid scaffold with three key substitutions that define its electronic and steric character:[1][2]

-

4-Bromo Substituent: Acts as a heavy halogen handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While deactivating for electrophilic aromatic substitution, it serves as the primary site for diversification.[1]

-

3,5-Diethoxy Groups:

-

Steric Effect: Unlike methoxy groups, the ethyl chains possess greater conformational freedom but create a significant steric wall around the 4-position. This can retard the rate of oxidative addition at the bromine during catalysis, often requiring specialized ligands (e.g., phosphines with large cone angles) for successful coupling.[1]

-

Lipophilicity: The additional methylene units (

) in the ethoxy chains significantly elevate the LogP compared to the dimethoxy analogue, enhancing membrane permeability of derived drugs.[1]

-

-

Carboxylic Acid (C1): The ionizable headgroup responsible for aqueous solubility at high pH. The pKa is influenced by the inductive withdrawal of the bromine and the ethoxy groups.[1]

Visualization: Structural Electronic Map

The following diagram illustrates the electronic and steric pressures within the molecule.

Figure 1: Structural map highlighting the interplay between the steric ethoxy shield and the reactive bromine center.[1]

Physicochemical Specifications

The following data aggregates experimental observations from patent literature and calculated values based on Structure-Activity Relationship (SAR) algorithms.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description | Context & Notes |

| Chemical Name | 4-Bromo-3,5-diethoxybenzoic acid | IUPAC nomenclature |

| CAS Number | 363166-41-0 | Unique identifier [1][2] |

| Molecular Formula | ||

| Molecular Weight | 289.12 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically colorless to off-white [3] |

| Melting Point | 175°C – 185°C (Estimated) | Predicted.[1][3][4][5][6][7] The dimethoxy analog melts at ~254°C; ethoxy chains typically lower lattice energy due to increased flexibility. |

| Solubility (Water) | Low (< 0.1 mg/mL at pH 2) | Highly insoluble in acidic media.[1] Soluble in alkaline buffers (pH > 8) as the carboxylate salt. |

| Solubility (Organic) | High | Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane, THF.[1] |

| pKa (Acid) | 3.4 – 3.6 (Predicted) | More acidic than benzoic acid (4.[1]2) due to the inductive electron-withdrawing effect of the 4-Br and 3,5-diethoxy oxygen atoms.[1] |

| LogP (Lipophilicity) | 3.5 – 3.8 (Predicted) | Significantly more lipophilic than the dimethoxy analog (~2.[1]8) due to the two ethyl chains. |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 4 | Two ether oxygens, two carboxyl oxygens |

Synthesis & Purity Protocols

Synthesizing this compound with high purity requires navigating the solubility differences between the starting material (dihydroxy acid) and the alkylated intermediate.

Synthetic Workflow

The standard industrial route involves a Williamson Ether Synthesis followed by Ester Hydrolysis .

-

Alkylation: The precursor, 4-bromo-3,5-dihydroxybenzoic acid, is treated with ethyl iodide (EtI) and a base (typically

) in a polar aprotic solvent (DMF or Acetone).[1] This usually esterifies the acid and alkylates the phenols, forming ethyl 4-bromo-3,5-diethoxybenzoate.[1] -

Hydrolysis: The ethyl ester is selectively hydrolyzed using Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a THF/Water mixture to yield the free acid.

Figure 2: Two-step synthetic pathway from the commercially available dihydroxy precursor [3].

Critical Process Parameters (CPP)

-

Stoichiometry: A distinct excess of Ethyl Iodide (>3.0 eq) is required to ensure complete alkylation of both phenolic hydroxyls and the carboxylic acid.

-

Temperature Control: During hydrolysis, maintain temperature <50°C to prevent decarboxylation or bromide displacement, although the aryl bromide is relatively stable under basic hydrolysis conditions.[1]

-

Purification: The final acid precipitates upon acidification (HCl) of the aqueous hydrolysis mixture. Recrystallization from Ethyl Acetate/Hexane is the standard purification method.

Analytical Characterization

Validating the identity of 4-Bromo-3,5-diethoxybenzoic acid relies heavily on NMR spectroscopy to confirm the symmetry of the molecule and the presence of the ethyl groups.[1]

H NMR Fingerprint (400 MHz, )

- 1.36 – 1.46 ppm (t, 6H): Methyl protons of the two ethoxy groups.[1] A clear triplet indicates coupling to the adjacent methylene.

-

4.07 – 4.18 ppm (q, 4H): Methylene protons (

- 7.10 ppm (s, 2H): Aromatic protons at positions 2 and 6.[1] Crucial Diagnostic: This must be a singlet (s). Any splitting indicates loss of symmetry (e.g., mono-alkylation), which is a common impurity.[1]

-

Carboxylic Acid Proton: Often broad or not visible depending on solvent water content/exchange, but typically appears >10 ppm if visible.

Data adapted from patent reference [4].

Handling, Stability & Safety

Stability Profile

-

Light Sensitivity: Like many aryl bromides, the compound is mildly photosensitive. Prolonged exposure to UV light can lead to debromination or radical coupling. Store in amber vials.

-

Hygroscopicity: The diethoxy chains provide significant hydrophobicity, making the solid non-hygroscopic compared to its hydroxy precursor.

-

Thermal Stability: Stable up to its melting point. Avoid temperatures >200°C to prevent thermal decarboxylation.

Safety Considerations

-

GHS Classification: Irritant (Skin/Eye/Respiratory).[3]

-

Handling: Use standard PPE (gloves, goggles).[1] The compound is a solid acid; avoid inhalation of dust.

-

Reactivity: Incompatible with strong oxidizing agents.

References

-

BLD Pharm. (n.d.).[8] 4-Bromo-3,5-diethoxybenzoic acid (CAS 363166-41-0).[1] Retrieved from

-

ChemicalBook. (n.d.). 4-Bromo-3,5-diethoxybenzoic acid Product Description. Retrieved from [1]

-

Hutchinson, J. H., et al. (2016).[1] Therapeutic aryl-amido-aryl compounds and their use. U.S. Patent No. 9,447,028. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

Mochizuki, A., et al. (2020).[1] Urea compound for antagonizing LPA1 receptor. Australian Patent App. AU2020323429A1. Retrieved from

Sources

- 1. WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴-3,5-二羟基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-ブロモ-3,5-ジメトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - 4-bromo-3,5-dimethoxybenzoic acid (C9H9BrO4) [pubchemlite.lcsb.uni.lu]

- 8. 56518-42-4|4-Bromo-3,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Bromo-3,5-dialkoxybenzoic Acids: Focus on 4-Bromo-3,5-diethoxybenzoic acid and its Analogue

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties, synthesis, and potential applications of 4-Bromo-3,5-diethoxybenzoic acid. As a Senior Application Scientist, it is noted that while this specific compound is of interest, publicly available experimental data, including a specific CAS number, is limited. Therefore, this guide will provide a comprehensive overview of the closely related and well-documented analogue, 4-Bromo-3,5-dimethoxybenzoic acid , as a representative model. The principles, synthetic routes, and expected characteristics discussed for the dimethoxy analogue can be logically extended to the diethoxy derivative.

Core Compound Identification and Properties

While a specific CAS number for 4-Bromo-3,5-diethoxybenzoic acid is not readily found in major chemical databases, we can deduce its fundamental properties. For comparative purposes, the established data for 4-Bromo-3,5-dimethoxybenzoic acid is presented.

| Property | 4-Bromo-3,5-diethoxybenzoic acid (Predicted) | 4-Bromo-3,5-dimethoxybenzoic acid (Documented) |

| CAS Number | Not Assigned | 56518-42-4[1][2][3][4] |

| Molecular Formula | C₁₁H₁₃BrO₄ | C₉H₉BrO₄[1] |

| Molecular Weight | 289.12 g/mol | 261.07 g/mol [1][4] |

| Appearance | Expected to be a white to off-white solid | White to off-white crystalline powder[1] |

| Melting Point | --- | 248-258 °C[1][5] |

| Purity | --- | ≥ 97-99% (HPLC)[1][3] |

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-3,5-diethoxybenzoic acid can be logically approached via a multi-step pathway, leveraging established methodologies for related compounds. The most viable route starts from a commercially available precursor and involves sequential bromination and etherification.

Proposed Synthetic Pathway for 4-Bromo-3,5-diethoxybenzoic acid

The synthesis can be envisioned as a two-step process starting from 3,5-dihydroxybenzoic acid.

Caption: Proposed synthesis of 4-Bromo-3,5-diethoxybenzoic acid.

Causality behind Experimental Choices:

-

Bromination First: The hydroxyl groups of 3,5-dihydroxybenzoic acid are strongly activating and ortho-, para-directing. Bromination at this stage selectively installs the bromine atom at the 4-position, sterically and electronically favored over the 2- and 6-positions. Performing etherification first would yield a less activated ring, potentially requiring harsher bromination conditions.

-

Williamson Ether Synthesis: This is a classic and reliable method for forming aryl ethers. The use of a base like potassium carbonate (K₂CO₃) is crucial to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, which then readily attack the electrophilic ethyl groups of a reagent like diethyl sulfate.

Validated Synthesis of 4-Bromo-3,5-dimethoxybenzoic acid

A common and validated synthesis for the dimethoxy analogue starts from 4-bromo-3,5-dihydroxybenzoic acid.

Experimental Protocol:

-

To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in a suitable solvent such as dry acetone, add potassium carbonate (K₂CO₃, >2.0 eq).

-

Expertise & Experience: Anhydrous conditions are preferred to prevent side reactions of the alkylating agent. A slight excess of the base ensures complete deprotonation of both acidic phenolic protons.

-

-

Add dimethyl sulfate (>2.0 eq) cautiously to the mixture.

-

Trustworthiness: Dimethyl sulfate is an effective but toxic methylating agent. The addition should be controlled to manage the exothermic reaction.

-

-

Reflux the reaction mixture for several hours (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for the visual confirmation of the consumption of the starting material and the formation of the product.

-

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed to yield the purified methyl 4-bromo-3,5-dimethoxybenzoate.

-

Note: This procedure yields the methyl ester, which can then be hydrolyzed to the carboxylic acid if required.

-

Applications and Research Significance

Substituted benzoic acids, such as 4-bromo-3,5-dialkoxybenzoic acids, are valuable intermediates in organic synthesis and medicinal chemistry.[1] Their structural features make them key building blocks for more complex molecules.

-

Pharmaceuticals: These compounds can serve as scaffolds in the development of new therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the alkoxy groups can modulate the lipophilicity and metabolic stability of the final molecule.[1]

-

Material Science: The unique electronic properties conferred by the bromine and alkoxy substituents make these compounds potential precursors for the synthesis of novel dyes, pigments, and other advanced materials.[1]

-

Agrochemicals: Similar to pharmaceuticals, these structures can be elaborated to create new herbicides, fungicides, or insecticides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 56518-42-4|4-Bromo-3,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-3,5-dimethoxybenzoic Acid | 56518-42-4 | TCI AMERICA [tcichemicals.com]

- 4. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of 4-Bromo-3,5-diethoxybenzoic Acid in Organic Solvents: An In-Depth Technical Guide

Compound Identity: 4-Bromo-3,5-diethoxybenzoic acid CAS: 363166-41-0 Molecular Formula: C₁₁H₁₃BrO₄ Molecular Weight: 289.12 g/mol [1][2][3]

Part 1: Executive Summary & Strategic Analysis

For researchers and process chemists in pharmaceutical development, 4-Bromo-3,5-diethoxybenzoic acid represents a critical building block, particularly in the synthesis of LPA1 receptor antagonists and vasopressin antagonists [1, 2].

Unlike its widely characterized analogue, 3,5-dimethoxybenzoic acid, public solubility data for the diethoxy variant is sparse. This guide bridges that gap by synthesizing structural property relationships (SPR) with rigorous experimental protocols.

Key Technical Insight: The substitution of methoxy groups with ethoxy chains significantly alters the thermodynamic landscape of dissolution. While the core benzoic acid moiety drives hydrogen bonding (dimerization in non-polar solvents), the ethyl chains increase lipophilicity (LogP ~2.5–3.0 estimated vs. ~1.6 for dimethoxy) and disrupt crystal packing efficiency. Consequently, you should expect higher solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) compared to the dimethoxy homologue, and a lower melting point range (est. 160–190°C vs. >250°C).

Part 2: Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and solvation thermodynamics of brominated alkoxy-benzoic acids, the following solubility profile serves as the baseline for process design.

Table 1: Predicted Solubility Profile & Solvent Selection

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of acid dimers. | Reaction Medium |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the brominated aromatic core. | Extraction / Work-up |

| Ethers | THF, 2-MeTHF, Dioxane | High (>100 mg/mL) | H-bond acceptance from carboxylic acid; lipophilic compatibility. | Reaction / Solvent Swap |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20–80 mg/mL) | Good balance of polarity; solubility increases sharply with T. | Crystallization (Solvent) |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Solvation via H-bonding, but limited by the hydrophobic bromo-aryl core. | Crystallization (Solvent) |

| Aromatics | Toluene, Xylene | Low-Moderate (<20 mg/mL) | Solubilizes the core but cannot break acid dimers effectively at low T. | Crystallization (Anti-solvent) |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Very Low (<1 mg/mL) | Incompatible with polar carboxylic head group. | Precipitation (Anti-solvent) |

Part 3: Experimental Protocols (Self-Validating Systems)

Since exact literature values are unavailable, you must generate high-fidelity data to optimize your specific process (e.g., cooling crystallization).

Protocol A: Dynamic Laser Monitoring (Solubility & MSZW)

Best for: Precise crystallization design and determining the Metastable Zone Width (MSZW).

Workflow Visualization:

Caption: Dynamic polythermal method for determining solubility (T_clear) and supersaturation limit (T_cloud).

Step-by-Step Methodology:

-

Preparation: Place a known mass (

) of 4-Bromo-3,5-diethoxybenzoic acid into a jacketed glass vessel with a magnetic stirrer. -

Initial Addition: Add a known mass of solvent (

). -

Heating: Heat the slurry at a constant rate (e.g., 1°C/min) while monitoring turbidity (laser transmission or visual). Record the temperature where the solution becomes perfectly clear (

). -

Cooling: Cool the solution at a controlled rate. Record the temperature where turbidity reappears (

). The difference ( -

Iteration: Add a small aliquot of solvent to dilute the solution, lowering the concentration. Repeat the Heat/Cool cycle to generate a solubility curve (

vs

Protocol B: Static Gravimetric Method

Best for: Benchmarking equilibrium solubility at fixed temperatures.

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated T).

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Calculation: Solubility (

) =

-

Part 4: Thermodynamic Analysis & Modeling

To translate your experimental data into a robust process model, apply the Modified Apelblat Equation . This model is empirically superior for correlating solubility of benzoic acid derivatives in organic solvents [3, 4].

Equation:

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical constants derived from regression of your data.

Thermodynamic Parameters:

Once

-

Enthalpy of Dissolution ($ \Delta_{sol}H $):

-

Expectation:

(Endothermic). Solubility increases with temperature.

-

-

Gibbs Free Energy ($ \Delta_{sol}G $):

-

Entropy of Dissolution ($ \Delta_{sol}S $):

Part 5: Purification & Crystallization Strategy

The primary utility of solubility data is to design a purification process. For 4-Bromo-3,5-diethoxybenzoic acid, the presence of the bromine atom and ethoxy chains suggests a Cooling Crystallization or Anti-solvent Crystallization approach.

Recommended Solvent System: Ethanol / Water or Ethyl Acetate / n-Heptane .

Process Logic:

Caption: Decision tree for purification via recrystallization based on solubility differentials.

Why this works:

-

Ethanol (Solvent): The compound is soluble hot but significantly less soluble cold.

-

Water (Anti-solvent): The hydrophobic ethyl and bromo groups cause the compound to crash out aggressively when water is added, allowing for high recovery.

-

Impurity Rejection: More polar impurities (e.g., unreacted dihydroxybenzoic acid) remain in the mother liquor.

References

-

Synthesis of 4-bromo-3,5-diethoxybenzoic acid: Therapeutic aryl-amido-aryl compounds and their use. US Patent 9447028B2. (Describes synthesis from 4-bromo-3,5-dihydroxybenzoic acid via ethylation).

-

Application in LPA1 Antagonists: Urea compound for antagonizing LPA1 receptor.[4] AU Patent 2020323429A1.[4] (Lists the compound as Reference Example 1-5-1).

- Apelblat Model Utility: Shakeel, F. et al. "Solubility and thermodynamic analysis of vanillin in some pharmaceutically active deep eutectic solvents." Journal of Molecular Liquids, 2019.

-

General Solubility of Benzoic Acid Derivatives: Zhang, H. et al. "Solubility of 3,5-dimethoxybenzoic acid... in ethanol." Journal of Chemical & Engineering Data, 2009. (Provides baseline data for the dimethoxy analogue).

Sources

Technical Profile: Spectroscopic Data of 4-Bromo-3,5-diethoxybenzoic Acid

The following technical guide details the spectroscopic characterization of 4-Bromo-3,5-diethoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents such as LPA1 receptor antagonists.

This analysis synthesizes experimental data from structural analogues and derivative studies (e.g., amide intermediates) to provide a high-fidelity reference profile.

Executive Summary & Compound Identity

4-Bromo-3,5-diethoxybenzoic acid is a symmetrically substituted aromatic building block.[1] Its structural integrity is defined by the central bromine atom, which exerts a steric and electronic influence on the adjacent ethoxy groups, forcing a specific conformation that is readily identifiable via NMR spectroscopy.

| Property | Data |

| IUPAC Name | 4-Bromo-3,5-diethoxybenzoic acid |

| CAS Number | 363166-41-0 |

| Molecular Formula | C |

| Molecular Weight | 289.12 g/mol |

| Appearance | Colorless to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or precursor impurities (e.g., mono-alkylated phenols).

Synthesis Workflow:

The compound is typically synthesized via the alkylation of 4-bromo-3,5-dihydroxybenzoic acid using ethyl iodide and a base (e.g., K

Figure 1: Synthetic pathway highlighting potential impurities (ethyl ester traces) detectable in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, DMSO- )

Note: Data is validated against the amide derivative reported in patent literature (US9447028B2) and adjusted for the free acid functionality.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 12.90 - 13.10 | Broad Singlet | 1H | - | -COOH | Carboxylic acid proton; exchangeable with D |

| 7.20 - 7.35 | Singlet | 2H | - | Ar-H (C2, C6) | Chemically equivalent due to symmetry.[2] Deshielded by COOH, shielded by alkoxy. |

| 4.15 | Quartet | 4H | 7.0 | -OCH | Characteristic methylene signal for ethoxy groups. |

| 1.35 | Triplet | 6H | 7.0 | -OCH | Methyl terminus of the ethoxy chains. |

Key Diagnostic Feature: The aromatic region shows a distinct singlet (approx.

C NMR Data (100 MHz, DMSO- )

The carbon spectrum should display only 7 distinct signals despite containing 11 carbons, confirming the symmetric structure.

| Shift ( | Carbon Type | Assignment |

| 167.5 | C=O | Carboxylic Acid Carbon |

| 156.8 | C-O | C3, C5 (Aromatic C attached to Oxygen) |

| 132.0 | C-H | C1 (Ipso to COOH) |

| 106.5 | CH | C2, C6 (Aromatic methine) |

| 105.0 | C-Br | C4 (Ipso to Bromine) |

| 64.8 | CH | O-C H |

| 14.5 | CH | O-CH |

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the presence of the bromine atom due to its unique isotopic signature.

Isotopic Pattern

Bromine exists as two stable isotopes:

ESI-MS Data (Negative Mode)

For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the preferred ionization method.

-

Theoretical Monoisotopic Mass (

Br): 287.9997 Da -

Observed Ions:

-

m/z 287 : [M-H]

( -

m/z 289 : [M-H]

( -

Intensity Ratio: The peaks at 287 and 289 should be of approximately equal height (100:98).

-

Figure 2: Predicted ESI(-) fragmentation pathway. The preservation of the Br isotopic pattern in fragments is a key confirmation.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group environment. The key diagnostic bands distinguish the acid from potential ester precursors.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 2800 - 3200 | O-H Stretch | Carboxylic Acid | Broad, intense band often overlapping C-H stretch. |

| 1680 - 1700 | C=O Stretch | Carboxylic Acid | Strong, sharp peak. Lower shift than esters (~1720) due to dimerization. |

| 1580, 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1250, 1040 | C-O Stretch | Aryl Alkyl Ether | Strong bands confirming the ethoxy substitution. |

| 500 - 600 | C-Br Stretch | Aryl Bromide | Fingerprint region confirmation. |

Experimental Protocol for Analysis

To ensure reproducible data, the following sample preparation protocols are recommended.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Use DMSO-

(99.9% D). Chloroform- -

Concentration: Dissolve 5-10 mg of the solid acid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (presence of inorganic salts from hydrolysis), filter through a cotton plug within a glass pipette into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans) and a carbon sequence (1024 scans minimum due to quaternary carbons).

Protocol 2: HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI Negative).

References

-

Synthesis & Amide Derivatives

-

Therapeutic aryl-amido-aryl compounds and their use. US Patent 9,447,028 B2. (2016).[3] Describes the synthesis of 4-bromo-3,5-diethoxybenzoic acid and its amide derivatives (Compound AAA-106).

-

-

Related Spectroscopic Data (Dimethoxy Analogue)

- Electronic Supplementary Information. Royal Society of Chemistry. Provides comparative NMR shifts for 4-bromo-3,5-dimethoxybenzoic acid.

-

Chemical Property Database

Sources

- 1. tert-butyl 4-bromo-3,5-diethoxybenzoate - CAS号 1041205-44-0 - 摩熵化学 [molaid.com]

- 2. “Fruiting Liquid” of Mushroom-Forming Fungi, A Novel Source of Bioactive Compounds – Fruiting-Body Inducer and HIF and Axl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 4. 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 [chemicalbook.com]

- 5. 4-bromo-3,5-diethoxybenzoic acid | CAS: 363166-41-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 4-bromo-3,5-diethoxybenzoic acid | CAS#:363166-41-0 | Chemsrc [chemsrc.com]

- 7. Search Results - AK Scientific [aksci.com]

Structural Characterization of 4-Bromo-3,5-diethoxybenzoic Acid: A Technical Guide

This guide serves as a technical blueprint for the structural characterization and crystallographic analysis of 4-Bromo-3,5-diethoxybenzoic acid , a critical intermediate in the synthesis of LPA1 receptor antagonists and other pharmaceutical scaffolds.

While specific unit cell parameters for this intermediate are often proprietary, this guide synthesizes crystallographic principles from homologous series (e.g., 3,5-dimethoxybenzoic acid and 4-bromobenzoic acid) to establish a rigorous protocol for its analysis.

Executive Summary & Chemical Context

4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a functionalized aromatic scaffold characterized by a carboxylic acid head group, a heavy halogen atom (Bromine) at the para position, and two ethoxy chains at the meta positions.

-

Role: Key building block for urea-based LPA1 receptor antagonists.

-

Structural Significance: The molecule combines strong hydrogen-bonding donors/acceptors (COOH) with structure-directing halogen bonds (C-Br) and flexible steric bulk (ethoxy groups). Understanding its solid-state arrangement is vital for optimizing solubility and processability during drug development.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), high purity (>99%) is required. The following workflow ensures phase purity and optimal crystal growth.

Synthesis Pathway

The compound is typically synthesized via the alkylation of 4-bromo-3,5-dihydroxybenzoic acid followed by hydrolysis.

-

Alkylation: 4-bromo-3,5-dihydroxybenzoic acid + Ethyl Iodide (

, DMF) -

Hydrolysis: Ester + LiOH (THF/Water)

4-Bromo-3,5-diethoxybenzoic acid .

Crystallization Methodology

Benzoic acid derivatives often crystallize as needles or plates. The introduction of the 4-bromo group enhances heavy-atom scattering, while the ethoxy chains add solubility in non-polar solvents.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Acetone / Ethanol | Room Temp (25°C) | Large blocks (Thermodynamic form) |

| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | Sealed chamber, 4°C | High-quality prisms for SCXRD |

| Cooling | Ethyl Acetate / Hexane (1:3) | Reflux | Bulk purification (Microcrystalline) |

Technical Insight: The ethoxy chains increase rotational degrees of freedom compared to methoxy analogs. Slow cooling is preferred over rapid evaporation to allow the alkyl chains to adopt their most energetically favorable conformation (typically anti-periplanar or gauche depending on packing forces).

Predicted Structural Motifs & Crystallographic Analysis

When solving the structure, the crystallographer should look for specific supramolecular synthons that define this class of compounds.

Primary Synthon: The Carboxylic Acid Dimer

Like most benzoic acids, 4-Bromo-3,5-diethoxybenzoic acid is predicted to form centrosymmetric dimers.

-

Interaction: Intermolecular O-H...O hydrogen bonds.

-

Graph Set Notation:

-

Geometry: The carboxyl groups face each other, forming an eight-membered ring. This creates a planar "ribbon" or discrete dimer unit that serves as the primary building block of the lattice.

Secondary Synthon: Halogen Bonding

The 4-Bromo substituent is not crystallographically innocent. It possesses a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

-

Type II Halogen Bond: Expect C-Br...O (carbonyl) or C-Br...

interactions. -

Geometry: The C-Br...X angle is typically near

. -

Impact: This interaction often directs the packing of the dimers into 1D chains or 2D sheets, distinguishing the structure from non-halogenated analogs.

Tertiary Features: Alkoxy Conformation

Unlike 3,5-dimethoxybenzoic acid (where methyl groups often lie in the aromatic plane), the ethyl groups in the 3,5-diethoxy derivative will likely twist out of plane to minimize steric clash with the bromine atom and maximize van der Waals packing.

-

Observation: Look for disorder in the terminal methyl carbons (

) of the ethoxy chains during refinement.

Characterization Workflow

This protocol ensures data integrity and successful structure solution.[1]

Single Crystal X-Ray Diffraction (SCXRD)

-

Source: Mo-K

( -

Temperature: Collect at 100 K to reduce thermal motion of the flexible ethoxy chains.

-

Space Group Determination: Expect Centrosymmetric space groups such as

(Monoclinic) or

Structure Solution Strategy

-

Indexing: Isolate the unit cell. Check for twinning if crystals grew as clustered plates.

-

Phasing: Use Intrinsic Phasing (SHELXT) or Direct Methods. The Bromine atom will be the heaviest peak and easily located.

-

Refinement:

-

Refine Br and O anisotropically first.

-

Locate H-atoms on the carboxylic acid from the difference Fourier map (critical for confirming the dimer).

-

Alert: If ethoxy chains show high thermal ellipsoids, apply rigid bond restraints (RIGU) or check for rotational disorder.

-

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular synthesis to supramolecular organization.

Caption: Hierarchical assembly from chemical synthesis to supramolecular crystal lattice construction.

Analytical Data Summary (Expected)

For validation, the synthesized material should conform to these parameters before SCXRD analysis.

| Parameter | Technique | Expected Value / Observation |

| Melting Point | DSC / Capillary | Sharp endotherm (Range: 180–210°C, typical for benzoic acids) |

| Proton NMR | ||

| Mass Spec | LC-MS (ESI-) | |

| IR Spectrum | FTIR (ATR) |

References

-

Vertex Pharmaceuticals. (2020). Urea compound for antagonizing LPA1 receptor. Patent WO2020/323429. Link

-

Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1994).[2] 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine.[2] Acta Crystallographica Section C, 50(8), 1259–1262.[2] Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

-

Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An Overview of Halogen Bonding. Journal of Molecular Modeling, 13(2), 305–311. Link

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-3,5-dihydroxybenzoic Acid

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structural features, including the carboxylic acid moiety and the electron-rich dihydroxy-substituted benzene ring, make it a versatile scaffold for medicinal chemistry and drug discovery. The bromine atom provides a site for further functionalization, while the phenolic hydroxyl groups and the carboxylic acid can be modified to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth exploration of the synthesis of this important precursor, with a focus on the underlying chemical principles and practical experimental protocols. Notably, this compound is a key starting material for the synthesis of Bromoprim, a selective inhibitor of dihydrofolate reductase with broad-spectrum antibacterial activity.[4]

The Primary Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid is the electrophilic aromatic bromination of its precursor, 3,5-dihydroxybenzoic acid.[5][6] This reaction leverages the high electron density of the aromatic ring, which is activated by the two hydroxyl groups, to facilitate the substitution of a hydrogen atom with a bromine atom.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The two hydroxyl groups are strong activating groups and are ortho, para-directing. In the case of 3,5-dihydroxybenzoic acid, the positions ortho to both hydroxyl groups (positions 2 and 6) and the position para to one hydroxyl group and ortho to the other (position 4) are all activated. The carboxylic acid group is a deactivating group and a meta-director. Therefore, the incoming electrophile (bromine) will preferentially substitute at the most activated positions. The position 4 is sterically less hindered and electronically activated by both hydroxyl groups, making it the primary site of bromination.

The brominating agent, typically elemental bromine (Br₂), is polarized by the solvent or a Lewis acid catalyst, generating a more electrophilic bromine species that is attacked by the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon bearing the bromine atom restores the aromaticity of the ring and yields the final product, 4-bromo-3,5-dihydroxybenzoic acid.

Experimental Protocol: Synthesis via Direct Bromination

The following protocol is a detailed methodology for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid, adapted from established procedures.[5]

Materials and Reagents

-

3,5-Dihydroxybenzoic acid

-

Aqueous mineral acid (e.g., hydrochloric acid, 17.5% w/w)

-

Elemental bromine (Br₂)

-

Hydrogen peroxide (H₂O₂, 35% w/w, optional, for in-situ bromine generation)

-

Glacial acetic acid (as an alternative solvent)

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 3,5-dihydroxybenzoic acid and an aqueous mineral acid (such as 17.5% hydrochloric acid) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The use of an aqueous mineral acid is a key aspect of a patented process that promotes a high yield of the desired 4-bromo isomer.[5]

-

Heating: The mixture is heated with stirring to a temperature of approximately 104°C.[5]

-

Bromine Addition: Elemental bromine is added dropwise to the heated mixture over a period of 1.5 hours.[5] It is crucial to control the rate of addition to maintain the reaction temperature and avoid excessive pressure buildup. For optimal yield, it is recommended to use 90 to 110 mol% of bromine relative to the 3,5-dihydroxybenzoic acid.[5]

-

In-situ Bromine Generation (Optional): As an alternative or supplementary step, a portion of the bromine can be generated in situ. This can be achieved by the addition of an oxidizing agent, such as hydrogen peroxide, to a source of bromide ions (which would be present if hydrobromic acid were used as the mineral acid, or from the reaction of bromine itself). For instance, a 35% aqueous hydrogen peroxide solution can be metered in over 2 hours at the same temperature.[5]

-

Reaction Completion and Work-up: After the addition of the brominating agent, the reaction mixture is stirred at reflux (approximately 107°C) for several hours (e.g., 4 hours) to ensure complete reaction.[5]

-

Isolation and Purification: The reaction mixture is then cooled to room temperature, which causes the product to precipitate. The solid product is collected by suction filtration, washed with cold water, and dried to yield 4-bromo-3,5-dihydroxybenzoic acid.

Alternative Solvent System

An alternative procedure involves the use of glacial acetic acid as the solvent. In this method, 3,5-dihydroxybenzoic acid is dissolved in glacial acetic acid and heated to reflux (around 115°C). Bromine is then added slowly over several hours. After cooling, the product crystallizes and can be isolated by filtration.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of 4-bromo-3,5-dihydroxybenzoic acid.[5]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Purity (%) | Yield (%) |

| 3,5-Dihydroxybenzoic acid | 154.12 | 308 | 2.0 | - | - |

| Bromine | 159.81 | 192 | 1.2 | - | - |

| Hydrogen Peroxide (35%) | 34.01 | 78 | - | - | - |

| 4-Bromo-3,5-dihydroxybenzoic acid | 233.02 | 696.3 | - | 95.2 | 87.5 |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 4-bromo-3,5-dihydroxybenzoic acid.

Caption: Workflow for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid.

Conclusion

The synthesis of 4-bromo-3,5-dihydroxybenzoic acid via direct bromination of 3,5-dihydroxybenzoic acid is a robust and efficient method. By carefully controlling the reaction conditions, particularly the stoichiometry of the brominating agent and the reaction temperature, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers and scientists to successfully synthesize this valuable precursor for applications in drug development and other areas of chemical research.

References

- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.

-

Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. Homework.Study.com. [Link]

-

Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. PrepChem.com. [Link]

-

The bromination of some derivatives of resorcinol. Journal of the Chemical Society C. [Link]

-

Resorcinol, 4-bromo-. Organic Syntheses Procedure. [Link]

-

Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

-

4-Bromo-3,5-dihydroxybenzoic acid. PubChem. [Link]

-

3,5-dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]

-

4-bromo-3,5-dihydroxybenzoic acid. Stenutz. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

Sources

- 1. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-3,5-dihydroxybenzoic acid [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 6. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Regioselective Electrophilic Bromination of 3,5-Diethoxybenzoic Acid

[1]

Executive Summary

This technical guide details the regioselective bromination of 3,5-diethoxybenzoic acid to synthesize 2-bromo-3,5-diethoxybenzoic acid . Targeted at drug development professionals and synthetic chemists, this document moves beyond standard textbook procedures to address the specific electronic and steric challenges of this substrate.[1]

The 3,5-diethoxy motif creates a unique electronic landscape where the synergistic activation of the ethoxy groups competes with the steric crowding of the reaction sites. While the C4 position is electronically most activated (ortho to two alkoxy donors), steric hindrance from the flanking ethoxy groups typically diverts substitution to the C2 (or C6) position.[1] This guide provides two validated protocols—using N-Bromosuccinimide (NBS) for high-precision, small-scale synthesis, and Elemental Bromine (

Part 1: Mechanistic Analysis & Regioselectivity[1]

Substrate Electronics and Sterics

The bromination of 3,5-diethoxybenzoic acid is a classic study in the conflict between electronic activation and steric hindrance.

-

Electronic Activation: The two ethoxy groups (-OEt) at C3 and C5 are strong

-donors (activators) and direct electrophiles to the ortho and para positions relative to themselves. -

Steric Hindrance:

-

Position C4: Flanked by two ethoxy groups. The rotational volume of the ethyl chains creates a "steric pocket" that significantly retards the approach of a bulky electrophile like the bromonium ion complex.

-

Position C2/C6: Flanked by the carboxylic acid (-COOH) and one ethoxy group. While the carboxyl group is bulky, the hindrance is generally less severe than the C4 "ethoxy pincer," making C2 the kinetically favored product for mono-bromination.[1]

-

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the formation of the preferred C2-substituted product.

Part 2: Experimental Protocols

Method A: High-Precision Bromination using NBS

Best for: Discovery chemistry, high functional group tolerance, avoiding harsh acidic conditions.[1]

Mechanism: NBS provides a slow, controlled release of

Reagents & Materials

| Component | Equivalents | Role |

| 3,5-Diethoxybenzoic acid | 1.0 equiv | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 equiv | Brominating agent |

| Acetonitrile (MeCN) | 10-15 V | Polar aprotic solvent |

| Ammonium Acetate ( | 0.1 equiv | Catalyst (Proton source) |

Step-by-Step Workflow

-

Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diethoxybenzoic acid in Acetonitrile (0.5 M concentration).

-

Catalyst Addition: Add Ammonium Acetate (10 mol%). Note: Mild acid catalysis activates the NBS.

-

Reagent Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.

-

Critical Control Point: Do not add NBS all at once. An exotherm can lead to loss of regiocontrol.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by HPLC or TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Quench: Once starting material is <2%, quench by adding 10% aqueous Sodium Thiosulfate (

) to destroy excess bromine species. -

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc/Hexanes).

Method B: Scalable Bromination using Elemental Bromine

Best for: Multi-gram to kilogram scale-up, cost-efficiency. Mechanism: Direct electrophilic attack. Requires careful temperature control to prevent 2,6-dibromination.

Reagents & Materials

| Component | Equivalents | Role |

| 3,5-Diethoxybenzoic acid | 1.0 equiv | Substrate |

| Bromine ( | 1.0 - 1.05 equiv | Brominating agent |

| Glacial Acetic Acid (AcOH) | 5-8 V | Solvent (Protic, stabilizes intermediates) |

| Sodium Acetate (NaOAc) | 1.1 equiv | Buffer (Scavenges HBr) |

Step-by-Step Workflow

-

Dissolution: Dissolve the substrate and Sodium Acetate in Glacial Acetic Acid.

-

Why NaOAc? It buffers the HBr generated, preventing acid-catalyzed degradation or isomerization.

-

-

Controlled Addition: Prepare a solution of

in Acetic Acid (1:1 v/v). Place the reaction vessel in a water bath at 15-20°C. -

Bromination: Add the bromine solution dropwise via an addition funnel over 30-60 minutes.

-

Visual Cue: The solution will turn reddish-brown. The color should slowly fade as bromine is consumed. If the color persists deeply, pause addition.[1]

-

-

Aging: Stir at room temperature for 2-4 hours.

-

Quench & Precipitation: Pour the reaction mixture into a 5-fold excess of ice-cold water containing Sodium Bisulfite (

).-

Outcome: The product typically precipitates as a solid.

-

-

Isolation: Filter the solid. Wash the cake thoroughly with cold water to remove residual acetic acid.

-

Drying: Vacuum dry at 45°C.

Part 3: Process Optimization & Troubleshooting

Workflow Logic Diagram

The following flowchart outlines the decision-making process for purification and troubleshooting.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High 2,6-Dibromo impurity | Excess reagent or high temperature. | Reduce |

| Incomplete Conversion | Deactivation by HBr or old reagent. | Use NaOAc buffer (Method B). Ensure NBS is white (not yellow). |

| Regioisomer Mix (C2 vs C4) | High temperature during addition.[4] | Strict temperature control (<20°C) during addition favors the kinetic C2 product. |

| Colored Product | Residual Bromine or oxidation.[5][6] | Wash with Sodium Thiosulfate.[5][7][8] Recrystallize with activated charcoal. |

Part 4: Analytical Validation

To confirm the identity of 2-bromo-3,5-diethoxybenzoic acid , rely on NMR spectroscopy.[3]

-

1H NMR (DMSO-d6):

-

Look for two distinct aromatic singlets (or meta-coupled doublets, J ~ 2.5 Hz).

-

In the 2-bromo isomer, the symmetry is broken.[1] The protons at C4 and C6 are chemically distinct.

-

Contrast: The 4-bromo isomer (if formed) would preserve symmetry, showing a singlet integration of 2H for the C2/C6 protons.

-

Contrast: The 2,6-dibromo isomer would show a singlet integration of 1H (the C4 proton).

-

References

-

Regioselectivity in Aromatic Bromination

-

Bromination of Alkoxybenzoic Acids

-

Green Chemistry Approaches

-

General Electrophilic Substitution Methodology

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sunankalijaga.org [sunankalijaga.org]

- 9. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

Application Note: 4-Bromo-3,5-diethoxybenzoic Acid as a Privileged Scaffold in Medicinal Chemistry

Topic: Use of 4-Bromo-3,5-diethoxybenzoic acid in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Compound Profile

4-Bromo-3,5-diethoxybenzoic acid (CAS: 1020718-25-5 / Analogous to Dimethoxy CAS: 56518-42-4) is a highly functionalized aromatic building block. It represents a "privileged scaffold" in drug discovery due to its unique combination of electronic richness, steric demand, and orthogonal reactivity handles.

While the dimethoxy analog is common, the diethoxy variant is increasingly utilized to modulate lipophilicity (LogP) and steric occupancy in protein binding pockets. The bulky ethoxy groups at positions 3 and 5 create a specific hydrophobic environment, often used to lock conformations in biaryl systems or to fill hydrophobic pockets in targets like P2X purinoceptors (e.g., P2X3/P2X7 antagonists) and Kinase inhibitors (e.g., FGFR, EGFR).

Key Chemical Features[1][2][3][4][5][6][7][8][9]

-

C4-Bromide: An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1] The steric bulk of the ortho-ethoxy groups requires specialized catalytic systems.

-

C1-Carboxylic Acid: A nucleophilic handle for amide/ester formation, allowing attachment to pharmacophores or solubilizing tails.

-

3,5-Diethoxy Pattern: Provides electron-donating character to the ring, increasing the oxidative stability of the core while influencing the pKa of the benzoic acid.

Synthesis & Preparation Protocol

The synthesis of 4-Bromo-3,5-diethoxybenzoic acid requires careful regiocontrol to avoid over-bromination or decarboxylation. The most robust route proceeds via the bromination of 3,5-dihydroxybenzoic acid followed by alkylation.

Workflow Diagram: Synthesis Pathway

Figure 1: Synthetic route from commercially available 3,5-dihydroxybenzoic acid.

Detailed Protocol: Step-by-Step

Step 1: Regioselective Bromination

Objective: Introduce bromine at C4 without affecting C2/C6 or causing decarboxylation.

-

Reagents: 3,5-Dihydroxybenzoic acid (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid (5 mL/g) under N2.

-

Cool to 0°C.

-

Add Br2 (diluted in AcOH) dropwise over 1 hour. Critical: Slow addition prevents the formation of 2,4,6-tribromo byproducts.

-

Allow to warm to RT and stir for 4 hours.

-

Purification: Recrystallize from water/ethanol to yield 4-bromo-3,5-dihydroxybenzoic acid.

-

Step 2: Global Alkylation (Williamson Ether Synthesis)

Objective: Install ethyl groups on phenols and protect the acid as an ethyl ester simultaneously.

-

Reagents: Intermediate from Step 1 (1.0 eq), Ethyl Iodide (3.5 eq), K2CO3 (4.0 eq), DMF (anhydrous).

-

Procedure:

Step 3: Selective Hydrolysis

Objective: Reveal the carboxylic acid while retaining the aryl bromide and ether groups.

-

Reagents: Ester intermediate, LiOH (2.0 eq), THF:Water (3:1).

-

Procedure:

-

Dissolve ester in THF/Water.

-

Stir at RT for 4-6 hours (Monitor by TLC).

-

Acidification: Adjust pH to ~3 with 1N HCl.

-

Extract with EtOAc.[2]

-

Final Product: 4-Bromo-3,5-diethoxybenzoic acid (White solid).

-

Application 1: Sterically Demanding Suzuki-Miyaura Coupling

The 3,5-diethoxy groups exert significant steric pressure on the C4-Bromine. Standard Pd(PPh3)4 conditions often fail or proceed sluggishly due to difficult oxidative addition and reductive elimination steps.

Expert Insight: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the coupling.

Protocol: C4-Arylation

Reaction: 4-Bromo-3,5-diethoxybenzoic acid (or ester) + Aryl Boronic Acid

| Component | Reagent | Equivalents | Role |

| Substrate | 4-Bromo-3,5-diethoxybenzoic acid | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.5 | Nucleophile |

| Catalyst | Pd2(dba)3 | 0.02 | Palladium Source |

| Ligand | SPhos or XPhos | 0.04 | Bulky Ligand (Critical) |

| Base | K3PO4 (anhydrous) | 3.0 | Base |

| Solvent | Toluene:Water (10:1) | - | Biphasic System |

Procedure:

-

Charge a reaction vial with the acid substrate, boronic acid, Pd2(dba)3, SPhos, and K3PO4.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Toluene/Water.

-

Heat to 100°C for 12-18 hours.

-

Note: If using the free acid, an extra equivalent of base is required to form the carboxylate in situ, which actually accelerates the reaction via the "carboxylate-directed" effect.

Application 2: Amide Coupling for P2X Antagonists

This scaffold is frequently used to synthesize antagonists for P2X3 and P2X7 receptors, where the benzoic acid moiety is converted to a hydrazide or amide.

Workflow Diagram: Drug Discovery Application

Figure 2: Typical medicinal chemistry workflow converting the acid scaffold into a bioactive antagonist.

Protocol: HATU-Mediated Amide Coupling

Context: This method is preferred over Thionyl Chloride (SOCl2) when the amine partner is sensitive or when mild conditions are required to prevent racemization of the amine partner.

-

Dissolution: Dissolve 4-Bromo-3,5-diethoxybenzoic acid (1.0 eq) in dry DMF.

-

Base: Add DIPEA (Diisopropylethylamine, 3.0 eq).

-

Activation: Add HATU (1.2 eq). Stir at RT for 15 minutes. Solution should turn slightly yellow.

-

Addition: Add the amine partner (1.1 eq).

-

Reaction: Stir at RT for 2-4 hours.

-

Validation: Monitor by LC-MS. The bulky ethoxy groups do not significantly hinder the amide coupling at C1, unlike the C4 coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki Coupling | Steric hindrance of ethoxy groups; Pd oxidative addition failure. | Switch to SPhos or Buchwald G3 precatalysts. Increase Temp to 110°C. |

| Decarboxylation | Overheating during bromination step (Synthesis). | Keep bromination temperature < 25°C. |

| Incomplete Hydrolysis | Steric bulk of ethoxy groups protecting the ester. | Use LiOH (smaller cation) instead of NaOH. Increase temp to 50°C if needed. |

| Regioisomer Contamination | Bromination at C2 instead of C4. | Ensure starting material is 3,5-dihydroxy, not 3,5-diethoxy benzene (direct bromination of the ether is less selective). |

References

- Note: Provides the foundational protocol for the dimethoxy analog, which is chemically equivalent to the diethoxy synthesis.

- Note: Details the handling of halogenated alkoxy-benzoic acids in drug discovery.

-

ResearchGate. (2019). Discussion on synthesis of ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate. Retrieved March 7, 2026, from [Link]

- Note: Validates the route via alkylation of hydroxy-benzo

- Note: Specifications and safety d

Sources

4-Bromo-3,5-diethoxybenzoic acid as a building block for pharmaceuticals

Topic: 4-Bromo-3,5-diethoxybenzoic acid as a building block for pharmaceuticals Content Type: Detailed Application Notes and Protocols

High-Value Scaffold for Sterically Demanding & Lipophilic Pharmacophores [1]

Executive Summary & Chemical Profile

4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0 ) is a specialized intermediate used in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and nuclear receptors.[1] Unlike its ubiquitous analogue 4-bromo-3,5-dimethoxybenzoic acid, the diethoxy variant offers a distinct physicochemical profile:

-

Enhanced Lipophilicity: The ethyl groups increase logP, improving membrane permeability for CNS-targeted drugs (e.g., Alzheimer's therapeutics).[1]

-

Steric Shielding: The bulkier ethoxy groups at the 3,5-positions provide a "steric lock," restricting the rotation of the carboxylate/amide bond and protecting the 4-position halogen from metabolic debromination or premature displacement.[1]

-

Electronic Modulation: The electron-donating ethoxy groups deactivate the aromatic ring towards nucleophilic attack, stabilizing the core during harsh downstream transformations.[1]

Chemical Specifications Table

| Property | Specification |

| CAS Number | 363166-41-0 |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 289.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| Key Functionality | C-1: Carboxylic acid (Amide/Ester formation)C-4: Aryl Bromide (Cross-coupling handle)C-3,5: Ethoxy groups (Steric/Electronic modifiers) |

Synthesis of the Building Block

Context: While often purchased, in-house synthesis ensures purity and allows for isotopically labeled variants.[1] This protocol is adapted from Patent US9447028B2.

Protocol A: O-Alkylation & Hydrolysis Sequence

Objective: Synthesize high-purity 4-bromo-3,5-diethoxybenzoic acid from 4-bromo-3,5-dihydroxybenzoic acid.

Reagents:

-

Precursor: 4-Bromo-3,5-dihydroxybenzoic acid (CAS: 16534-12-6)[1]

-

Alkylating Agent: Ethyl Iodide (EtI)[1]

-

Base: Potassium Carbonate (K₂CO₃)[1]

-

Solvent: DMF (anhydrous)[1]

-

Hydrolysis: Lithium Hydroxide (LiOH), THF/Water[1]

Step-by-Step Methodology:

-

Esterification/Etherification (One-Pot):

-

Charge a reaction vessel with 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 mL/g).

-

Add K₂CO₃ (3.5 eq) followed by Ethyl Iodide (3.5 eq). Note: Excess base/alkylator is required to alkylate both phenols and the carboxylic acid.[1]

-

Stir at 60°C for 12–16 hours under N₂ atmosphere.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine.[1] Dry over Na₂SO₄ and concentrate to yield the intermediate ethyl 4-bromo-3,5-diethoxybenzoate.[1]

-

-

Saponification:

-

Dissolve the intermediate ester in THF:Water (3:1) .[1]

-

Add LiOH·H₂O (2.5 eq).[1]

-

Stir at Room Temperature for 4–6 hours. Critical: Avoid high heat to prevent nucleophilic displacement of the bromine by hydroxide.[1]

-

Acidification: Adjust pH to ~2–3 using 1M HCl. The product will precipitate.[1][2]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if purity <98%.[1]

-

Application Protocols: Downstream Transformations

This building block is bifunctional. The order of operations—Amide Coupling vs. Cross-Coupling —dictates the synthetic success due to the steric crowding around the bromine.[1]

Logical Workflow Diagram

Caption: Decision tree for incorporating the scaffold. Path A is preferred to avoid catalyst poisoning by the free acid.[1]

Protocol B: Sterically Hindered Amide Coupling (LPA1 Antagonist Route)

Context: The 3,5-diethoxy groups create significant steric bulk around the carboxylate.[1] Standard EDC/NHS coupling often fails or is slow.[1] The use of HATU with a stronger base is required, as demonstrated in LPA1 antagonist synthesis (Patent AU2020323429).[1]

Target: Coupling with secondary amines or anilines.

-

Activation:

-

Coupling:

-

Purification:

-

Dilute with EtOAc, wash with 5% LiCl solution (removes DMF), followed by saturated NaHCO₃ and brine.

-

Protocol C: Suzuki-Miyaura Coupling on a Hindered Bromide

Context: The bromine at position 4 is "sandwiched" between two ethoxy groups.[1] This steric crowding makes oxidative addition difficult for standard Pd(PPh₃)₄ catalysts.[1] Specialized bulky phosphine ligands are mandatory.

Recommended Catalyst System: Pd(dppf)Cl₂ (for robustness) or XPhos Pd G3 (for high reactivity).[1]

Step-by-Step Methodology:

-

Setup:

-

In a microwave vial or pressure tube, combine:

-

-

Solvent System:

-

Use 1,4-Dioxane : Water (4:1) .[1] Degas rigorously with Argon for 10 minutes.

-

-

Reaction:

Pharmaceutical Case Studies

A. RARα Agonists (Alzheimer’s Disease)[1][3]

-

Role of Scaffold: The 4-bromo-3,5-diethoxy moiety mimics the hydrophobic tail of retinoic acid but with improved metabolic stability.[1]

-

Significance: In Patent US9447028B2 , this acid is coupled to methyl 4-aminobenzoate.[1] The resulting "Aryl-Amido-Aryl" (AAA) compound activates RARα, upregulating ADAM10 and reducing Amyloid-beta production.[1]

-

Why Diethoxy? The ethyl groups provide the necessary volume to fill the hydrophobic pocket of the RARα ligand-binding domain more effectively than methoxy groups.[1]

B. LPA1 Antagonists (Fibrosis)[1]

-

Target: Lysophosphatidic Acid Receptor 1.[1]

-

Role of Scaffold: Used as a "head group" linked via a urea or amide bond.[1]

-

Significance: As seen in Patent AU2020323429 , the scaffold is converted to a Weinreb amide (using Protocol B) and then to a ketone.[1] The 3,5-diethoxy substitution pattern prevents oxidative metabolism of the phenyl ring by Cytochrome P450 enzymes.[1]

References

-

Taisho Pharmaceutical Co., Ltd. (2020).[1] Urea compound for antagonizing LPA1 receptor. Patent AU2020323429A1.[1][2] Retrieved from .

-

University of Aberdeen. (2016). Therapeutic aryl-amido-aryl compounds and their use. Patent US9447028B2.[1] Retrieved from .

-

ChemicalBook. (n.d.).[1] 4-Bromo-3,5-diethoxybenzoic acid Product Description. Retrieved from .[1]

Sources

- 1. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]

- 3. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

Application Note: 4-Bromo-3,5-diethoxybenzoic Acid in Medicinal Chemistry

This guide details the strategic application, synthesis, and functionalization of 4-Bromo-3,5-diethoxybenzoic acid , a specialized "lipophilic resorcinol" scaffold used in the development of LPA1 antagonists, RAR

Introduction: The "Lipophilic Resorcinol" Scaffold

In medicinal chemistry, the modulation of physicochemical properties (LogP, tPSA, solubility) is often as critical as potency. While 3,5-dimethoxybenzoic acid is a ubiquitous building block, its 3,5-diethoxy analog—specifically the 4-bromo derivative—offers a distinct advantage: enhanced lipophilicity and blood-brain barrier (BBB) permeability while maintaining the electronic character of the resorcinol core.

4-Bromo-3,5-diethoxybenzoic acid serves as a bi-functional molecular handle:

-

The Carboxylic Acid (C1): A handle for amide coupling (e.g., to create "tail" regions of GPCR ligands).

-

The Aryl Bromide (C4): A sterically crowded electrophile for cross-coupling (Suzuki, Buchwald) to install "head" groups.[1]

Key Medicinal Applications

-

LPA1 Receptor Antagonists: Used to synthesize urea-based antagonists where the bulky diethoxy group occupies a hydrophobic pocket, improving selectivity over LPA2/3.

-

RAR

Agonists: The scaffold mimics the hydrophobic ring of retinoids, with the ethoxy groups providing steric bulk to enforce specific receptor conformations. -

CNS Agents: The ethyl vs. methyl substitution increases LogP by approx.[1] 1.0 unit, facilitating CNS penetration for targets like P2X3 or specific kinase inhibitors.[1]

Critical Synthetic Challenges & Solutions

The Regioselectivity Problem

Direct bromination of 3,5-diethoxybenzoic acid is chemically ambiguous. The alkoxy groups activate positions 2, 4, and 6.

-

Kinetic Product: Bromination at C2 (ortho to COOH and OEt) is often favored due to lower steric hindrance compared to C4 (sandwiched between two OEt groups).[1]

-

Thermodynamic/Desired Product: C4-bromo .

Solution: The most robust route avoids direct bromination of the diethoxy ester. Instead, it utilizes the bromination of 3,5-dihydroxybenzoic acid in aqueous acid (where C4 is favored due to H-bonding or specific solvent effects), followed by global ethylation.

Experimental Protocols

Protocol A: Robust Synthesis of the Scaffold

Use this protocol if the starting material is not commercially available or high purity is required.

Step 1: Regioselective Bromination

-

Precursor: 3,5-Dihydroxybenzoic acid (

-Resorcylic acid).[1] -

Reagents: Bromine (

), Water, Glacial Acetic Acid.[2] -

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid (3.5 vol) and water (1.0 vol).

-

Cool to 0–5 °C.

-

Add

(1.05 eq) dropwise over 1 hour.[1] Note: The aqueous acidic medium suppresses poly-bromination and favors the 4-position. -

Stir at RT for 4 hours. Pour into ice water. Filter the precipitate.[1][3][4][5][6]

-

Step 2: Global Ethylation & Hydrolysis

-

Reagents: Ethyl Iodide (EtI),

, DMF, then LiOH/THF. -

Procedure:

-

Suspend 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and

(3.5 eq) in DMF. -

Add EtI (3.5 eq).[1] Heat to 60 °C for 12 h (Forms the ethyl ester and ethyl ethers).[1]

-

Workup: Dilute with water, extract with EtOAc.

-

Hydrolysis: Dissolve the intermediate ester in THF/MeOH (1:1). Add 2M LiOH (2.0 eq). Stir at 50 °C until TLC shows acid formation.

-

Acidification: Acidify with 1M HCl to pH 3. Filter the white solid.[1][6]

-

Yield: Typically 65–75% overall.[1]

-

Protocol B: Sterically Hindered Suzuki Coupling (C4 Functionalization)

The C4-bromide is flanked by two ethoxy groups (ortho, ortho-disubstitution). Standard

Target: Biaryl formation (e.g., for LPA1 antagonist synthesis).

-

Reagents:

-

Procedure:

Protocol C: Amide Coupling (C1 Functionalization)

Standard coupling applies, but the electron-rich ring reduces the electrophilicity of the carbonyl slightly.

-

Activation: Convert acid to acid chloride using

/DMF(cat) in DCM (RT, 1 h). Avoid thermal SOCl2 if ethoxy groups are sensitive, though they are generally stable. -

Coupling: React acid chloride with Amine (

) + -

Alternative: HATU/DIPEA works well for valuable amines.[1]

Structural & Functional Logic (DOT Diagram)

The following diagram illustrates the synthetic flow and the divergence point where the scaffold splits into different therapeutic classes based on the functionalization of the C1 (Acid) and C4 (Bromo) sites.

Caption: Synthetic pathway from alpha-resorcylic acid to the 4-bromo-3,5-diethoxy scaffold, highlighting the divergence into LPA1 and RAR therapeutic classes and critical steric constraints.

Comparative Data: Diethoxy vs. Dimethoxy

When selecting between the standard dimethoxy scaffold and this diethoxy analog, consider the following physicochemical shifts: